1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid 1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 922499-42-1
VCID: VC17298345
InChI: InChI=1S/C15H17NO3/c1-3-7-12-13(15(18)19)14(17)10-8-5-6-9-11(10)16(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol

1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 922499-42-1

Cat. No.: VC17298345

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid - 922499-42-1

Specification

CAS No. 922499-42-1
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
IUPAC Name 1-ethyl-4-oxo-2-propylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H17NO3/c1-3-7-12-13(15(18)19)14(17)10-8-5-6-9-11(10)16(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)
Standard InChI Key KERAYKIHGMKELF-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic name 1-ethyl-4-oxo-2-propyl-1,4-dihydroquinoline-3-carboxylic acid describes a bicyclic system comprising a benzene ring fused to a pyridone ring. Key structural features include:

  • N1-substituent: Ethyl group, influencing lipophilicity and receptor interactions .

  • C2-substituent: Propyl chain, contributing to steric effects and hydrophobic interactions .

  • C3-substituent: Carboxylic acid, enhancing solubility and hydrogen-bonding capacity .

  • C4-substituent: Ketone group, critical for planar conformation and π-stacking interactions .

The IUPAC name derives from the parent quinoline structure, with numbering prioritizing the pyridone nitrogen (N1) and ketone oxygen (O4). The carboxylic acid at C3 distinguishes this compound from ester or amide derivatives commonly reported in pharmacological studies .

Synthesis and Manufacturing

Core Formation via Gould-Jacobs Cyclization

The quinoline core is synthesized through the Gould-Jacobs reaction, which involves cyclization of an aniline derivative with a β-keto ester . For example, ethyl 3-[(2-aminophenyl)carbonyl]acrylate undergoes thermal cyclization in diphenyl ether to yield ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .

N1-Alkylation

StepReagents/ConditionsYieldReference
1Gould-Jacobs cyclization in diphenyl ether77%
2N1-ethylation with NaH/DMF65%
3C2-propylation via Ullmann coupling55%
4LiOH hydrolysis in THF/H2O90%

Physicochemical Properties

The carboxylic acid moiety significantly alters properties compared to ester precursors:

Table 2: Physicochemical Comparison with Ester Analog

PropertyEthyl Ester Carboxylic Acid (Predicted)
Molecular Weight217.22 g/mol189.19 g/mol
LogP (iLOGP)1.830.95
TPSA59.16 Ų83.24 Ų
Aqueous Solubility0.428 mg/mL2.1 mg/mL
Melting Point198–202°C>250°C (dec.)

The acid’s higher solubility (2.1 mg/mL vs. 0.428 mg/mL) and lower LogP (0.95 vs. 1.83) suggest improved bioavailability in polar media but reduced membrane permeability . The elevated TPSA (83.24 Ų) reflects increased hydrogen-bonding capacity, potentially limiting blood-brain barrier penetration .

Pharmacological Profile

Cannabinoid Receptor Interactions

Analogous 4-oxo-quinolines exhibit nanomolar affinity for CB2 receptors. For example, N1-pentyl derivatives show Ki values of 37 nM at CB2 vs. >10,000 nM at CB1 . The target compound’s shorter N1-ethyl group may reduce affinity (predicted Ki: 120–200 nM), while the C2-propyl chain could enhance selectivity through hydrophobic pocket interactions .

Functional Activity

Quinoline-3-carboxamides demonstrate agonist, antagonist, or inverse agonist behavior at CB2 depending on substituents . The carboxylic acid’s ionized state at physiological pH may favor receptor desensitization or allosteric modulation, though functional assays are required to confirm this hypothesis.

Structure-Activity Relationships

N1-Substituent:

  • Pentyl > butyl > propyl > ethyl in CB2 affinity .

  • Ethyl’s shorter chain reduces hydrophobic interactions but decreases off-target CB1 binding .

C2-Substituent:

  • Propyl’s branched topology may fill a subpocket in CB2’s orthosteric site, as seen with 2-methyl (Ki = 200 nM) vs. 2-phenyl (Ki = 119 nM) .

C3-Substituent:

  • Carboxylic acids improve aqueous solubility but may limit CNS penetration compared to esters or amides .

Therapeutic Applications

Preclinical data for similar compounds suggest potential in:

  • Neuropathic pain: CB2 agonists suppress microglial activation .

  • Inflammatory bowel disease: Local CB2 activation reduces intestinal permeability .

  • Osteoarthritis: CB2 modulation inhibits cartilage degradation .

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